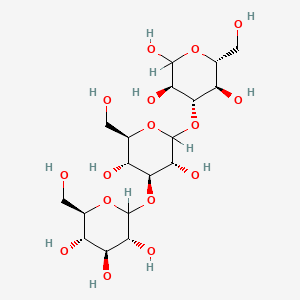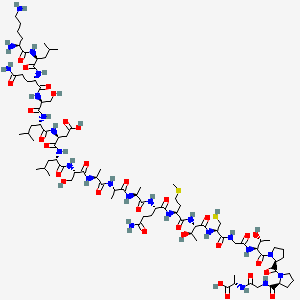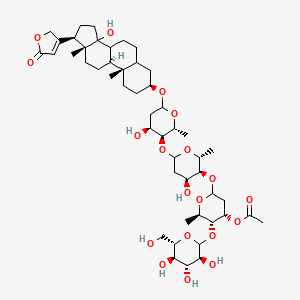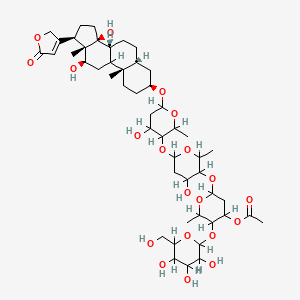
Laropiprant
Vue d'ensemble
Description
Le laropiprant est un composé chimique qui était principalement utilisé en combinaison avec la niacine pour réduire les taux de cholestérol sanguin, en particulier les lipoprotéines de basse densité (LDL) et les lipoprotéines de très basse densité (VLDL). Bien qu'il n'ait pas d'effets hypolipidémiants en soi, il est efficace pour réduire les bouffées de chaleur faciales causées par la niacine. Ce composé agit comme un antagoniste sélectif du sous-type de récepteur de la prostaglandine D2 DP1, qui est responsable de la vasodilatation conduisant aux bouffées de chaleur .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying prostaglandin receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential to reduce niacin-induced flushing and its role in treating dyslipidemia.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Target of Action
Laropiprant primarily targets the prostaglandin D2 receptor subtype 1 (DP1) . The DP1 receptor plays a crucial role in mediating the vasodilatory effects of prostaglandin D2 (PGD2), particularly in the skin .
Mode of Action
This compound acts as a selective DP1 receptor antagonist . It inhibits the vasodilation induced by PGD2 activation of DP1 . This interaction with its target results in the reduction of facial flushes, a common side effect caused by niacin .
Biochemical Pathways
Niacin, in cholesterol-lowering doses, stimulates the biosynthesis of PGD2, especially in the skin . PGD2, in turn, dilates blood vessels via activation of the DP1 receptor, increasing blood flow and leading to flushes . By acting as a selective DP1 receptor antagonist, this compound inhibits this vasodilation, thereby reducing the flushing effect .
Pharmacokinetics
It is known that this compound is administered orally . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The primary result of this compound’s action is the reduction of facial flushes induced by niacin . It was used in combination with niacin to reduce blood cholesterol (LDL and VLDL), but it is no longer sold due to increases in side-effects with no cardiovascular benefit .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. It’s worth noting that the combination of niacin with this compound should be used with caution in patients with renal impairment .
Analyse Biochimique
Biochemical Properties
Laropiprant is an orally active prostanoid DP1 receptor antagonist . It inhibits niacin-induced vasodilation , and it is also a lower potency agonist of the prostanoid TP receptor . This compound interacts with these receptors, which are proteins, to exert its effects.
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to prevent the inhibitory effects of prostaglandin D2 on platelet function . This includes effects on platelet aggregation, calcium flux, P-selectin expression, activation of glycoprotein IIb/IIIa, and thrombus formation .
Molecular Mechanism
The mechanism of action of this compound involves its role as a selective DP1 receptor antagonist . Prostaglandin D2 (PGD2) dilates the blood vessels via activation of the prostaglandin D2 receptor subtype DP1, increasing blood flow and thus leading to flushes . This compound acts to inhibit the vasodilation of prostaglandin D2-induced activation of DP1 .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been noted that most compounds exhibited a faster-acting effect of suppressing vasodilation than this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the regulation of blood cholesterol levels . It interacts with the DP1 receptor, which is part of the pathway that regulates vasodilation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du laropiprant implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. Le processus commence généralement par la préparation du noyau indole, suivie de l'introduction de divers substituants tels que les groupes chlorobenzyl, fluoro et méthylsulfonyle. L'étape finale implique la formation de la partie acide acétique.
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification et la caractérisation .
Analyse Des Réactions Chimiques
Types de réactions : Le laropiprant subit plusieurs types de réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule.
Réduction : Élimination d'atomes d'oxygène ou ajout d'atomes d'hydrogène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner divers dérivés oxygénés, tandis que la réduction peut produire différentes formes hydrogénées .
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier l'antagonisme des récepteurs de la prostaglandine.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire.
Médecine : Exploré pour son potentiel à réduire les bouffées de chaleur induites par la niacine et son rôle dans le traitement de la dyslipidémie.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques.
5. Mécanisme d'action
Le this compound exerce ses effets en antagonisant sélectivement le sous-type de récepteur de la prostaglandine D2 DP1. Ce récepteur est impliqué dans le processus de vasodilatation qui conduit aux bouffées de chaleur faciales. En inhibant ce récepteur, le this compound réduit efficacement la réponse de bouffée de chaleur induite par la niacine. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de l'activation de DP1 induite par la prostaglandine D2, conduisant à une réduction du flux sanguin et de la vasodilatation .
Composés similaires :
Pranlukast : Un autre antagoniste des récepteurs des prostaglandines utilisé pour traiter les troubles allergiques.
Aspirine : Connue pour ses propriétés anti-inflammatoires et sa capacité à inhiber la synthèse des prostaglandines.
Montelukast : Un antagoniste des récepteurs des leucotriènes utilisé pour gérer l'asthme et la rhinite allergique.
Unicité du this compound : Le this compound est unique dans son antagonisme sélectif du récepteur DP1, ce qui le rend particulièrement efficace pour réduire les bouffées de chaleur induites par la niacine sans affecter d'autres voies des prostaglandines. Cette spécificité le distingue des autres composés qui peuvent avoir des effets plus larges ou moins ciblés .
Comparaison Avec Des Composés Similaires
Pranlukast: Another prostaglandin receptor antagonist used for treating allergic disorders.
Aspirin: Known for its anti-inflammatory properties and ability to inhibit prostaglandin synthesis.
Montelukast: A leukotriene receptor antagonist used for managing asthma and allergic rhinitis.
Uniqueness of Laropiprant: this compound is unique in its selective antagonism of the DP1 receptor, making it particularly effective in reducing niacin-induced flushing without affecting other prostaglandin pathways. This specificity sets it apart from other compounds that may have broader or less targeted effects .
Propriétés
IUPAC Name |
2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO4S/c1-29(27,28)18-10-15(23)9-17-16-7-4-13(8-19(25)26)20(16)24(21(17)18)11-12-2-5-14(22)6-3-12/h2-3,5-6,9-10,13H,4,7-8,11H2,1H3,(H,25,26)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFJDQHYLNEJK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205756 | |
| Record name | Laropiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571170-77-9 | |
| Record name | Laropiprant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=571170-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laropiprant [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571170779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laropiprant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Laropiprant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 571170-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAROPIPRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N11T8O78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{1-[3-(biphenyl-4-ylamino)-3-oxopropyl]-1H-1,2,3-triazol-4-yl}-6-hydroxy-1-methyl-2-phenyl-1H-indole-5-carboxylic acid](/img/structure/B1674430.png)













